3-(Azocan-1-yl)propane-1-sulfonamide
Description
3-(Azocan-1-yl)propane-1-sulfonamide is a sulfonamide derivative featuring an eight-membered azocane (azacyclooctane) ring connected via a propane linker to a sulfonamide group. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition and antimicrobial properties, making this compound a candidate for further exploration .
Properties
Molecular Formula |
C10H22N2O2S |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
3-(azocan-1-yl)propane-1-sulfonamide |
InChI |
InChI=1S/C10H22N2O2S/c11-15(13,14)10-6-9-12-7-4-2-1-3-5-8-12/h1-10H2,(H2,11,13,14) |
InChI Key |
HZYVNYVPQGDBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-yl)propane-1-sulfonamide typically involves the reaction of azocane with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-(Azocan-1-yl)propane-1-sulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The azocane ring can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Secondary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(Azocan-1-yl)propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfonamides.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azocan-1-yl)propane-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The azocane ring may also interact with other molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Findings from Comparative Studies
Azocane vs. Smaller Heterocycles
- In contrast, the piperidine-containing RAF kinase inhibitor () demonstrates how smaller nitrogenous rings can optimize steric interactions with enzymatic active sites, a critical factor in its anticancer activity.
Sulfonamide vs. Sulfonate Derivatives
- Sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity and bioactivity compared to sulfonates (), which are more ionic and commonly used in detergents or buffers.
Substituent Effects on Bioactivity
- The chloro substituent in may improve metabolic stability or target specificity in drug design.
- The fluorophenyl group in is a hallmark of modern pharmaceuticals, enhancing bioavailability through lipophilicity modulation.
Chirality and Formulation Challenges
Data Tables
Table 1: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
